5-[4-Acetamido-3-(diphenylamino)phenyl]-10-phenyl-5,10-dihydrophenazin-5-ium
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Overview
Description
5-[4-Acetamido-3-(diphenylamino)phenyl]-10-phenyl-5,10-dihydrophenazin-5-ium is a complex organic compound with a unique structure that includes acetamido, diphenylamino, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-Acetamido-3-(diphenylamino)phenyl]-10-phenyl-5,10-dihydrophenazin-5-ium typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the acetamido and diphenylamino precursors, followed by their coupling with phenyl groups under controlled conditions. Common reagents used in these reactions include palladium catalysts and boronic acids, which facilitate the formation of carbon-carbon bonds through Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
5-[4-Acetamido-3-(diphenylamino)phenyl]-10-phenyl-5,10-dihydrophenazin-5-ium undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetamido or diphenylamino groups, using reagents like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
5-[4-Acetamido-3-(diphenylamino)phenyl]-10-phenyl-5,10-dihydrophenazin-5-ium has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 5-[4-Acetamido-3-(diphenylamino)phenyl]-10-phenyl-5,10-dihydrophenazin-5-ium involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to DNA or proteins, altering their function and leading to therapeutic effects. The compound’s structure allows it to participate in electron transfer processes, which can be crucial for its activity in optoelectronic applications .
Comparison with Similar Compounds
Similar Compounds
Diphenylamine: Known for its electron-donating properties and used in various organic syntheses.
Benzothiadiazole: An electron-accepting unit commonly used in optoelectronic applications.
Uniqueness
5-[4-Acetamido-3-(diphenylamino)phenyl]-10-phenyl-5,10-dihydrophenazin-5-ium is unique due to its combination of acetamido, diphenylamino, and phenyl groups, which confer distinct electronic and structural properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
62066-25-5 |
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Molecular Formula |
C38H31N4O+ |
Molecular Weight |
559.7 g/mol |
IUPAC Name |
N-[2-(N-phenylanilino)-4-(10-phenyl-5H-phenazin-5-ium-5-yl)phenyl]acetamide |
InChI |
InChI=1S/C38H30N4O/c1-28(43)39-33-26-25-32(27-38(33)40(29-15-5-2-6-16-29)30-17-7-3-8-18-30)42-36-23-13-11-21-34(36)41(31-19-9-4-10-20-31)35-22-12-14-24-37(35)42/h2-27H,1H3,(H,39,43)/p+1 |
InChI Key |
UUPXQJQONYZDPE-UHFFFAOYSA-O |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)[NH+]2C3=CC=CC=C3N(C4=CC=CC=C42)C5=CC=CC=C5)N(C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
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